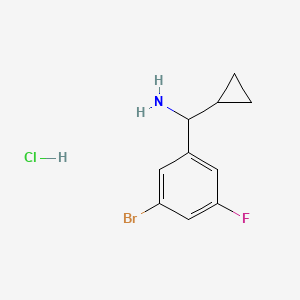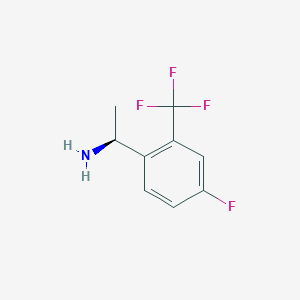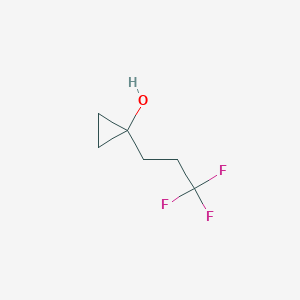
1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol is an organic compound with the molecular formula C6H9F3O It is characterized by the presence of a cyclopropane ring substituted with a trifluoropropyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropanone with 3,3,3-trifluoropropylmagnesium bromide, followed by hydrolysis. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediates.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoropropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of 1-(3,3,3-trifluoropropyl)cyclopropanone.
Reduction: Formation of 1-(3,3,3-trifluoropropyl)cyclopropane.
Substitution: Formation of various substituted cyclopropanols depending on the nucleophile used.
Scientific Research Applications
1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol involves its interaction with various molecular targets. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
3,3,3-Trifluoro-1-propanol: Similar in structure but lacks the cyclopropane ring.
1-(3,3,3-Trifluoropropyl)cyclopropane: Similar but lacks the hydroxyl group.
Uniqueness: 1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol is unique due to the combination of the trifluoropropyl group and the cyclopropane ring, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H9F3O |
|---|---|
Molecular Weight |
154.13 g/mol |
IUPAC Name |
1-(3,3,3-trifluoropropyl)cyclopropan-1-ol |
InChI |
InChI=1S/C6H9F3O/c7-6(8,9)4-3-5(10)1-2-5/h10H,1-4H2 |
InChI Key |
WHVOWXOPHGOZCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


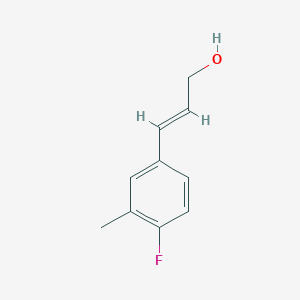
![Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]-](/img/structure/B15322962.png)
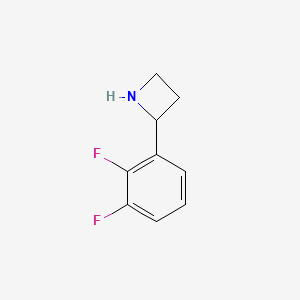
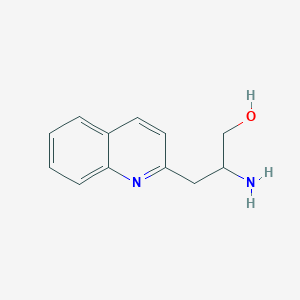
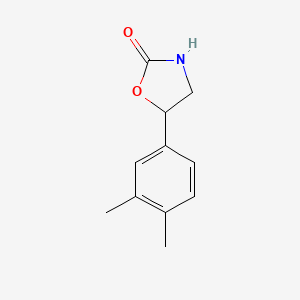
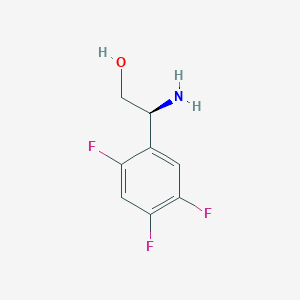
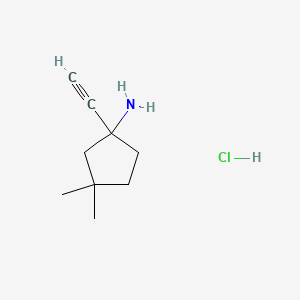
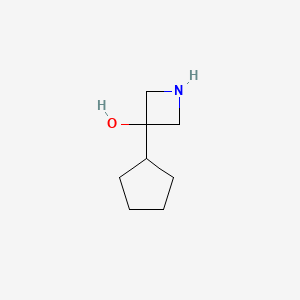

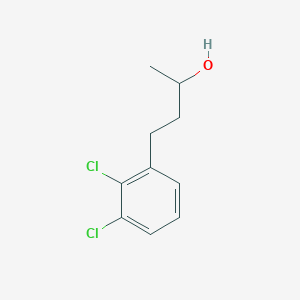
![4-[(2-Bromo-5-fluorophenyl)methyl]piperidine](/img/structure/B15323021.png)

